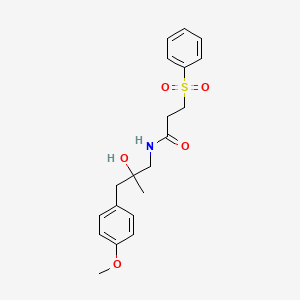

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylsulfonyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylsulfonyl)propanamide, commonly known as MLN4924, is a small molecule inhibitor that has been identified as a potential anticancer drug. It was first discovered in 2009 by Millennium Pharmaceuticals, and since then, it has been extensively studied for its therapeutic potential in various types of cancer.

Wissenschaftliche Forschungsanwendungen

Drug Metabolism and Biocatalysis

A study highlighted the application of biocatalysis in drug metabolism, demonstrating the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach supports full structure characterization of metabolites by NMR, which is critical for understanding the drug's metabolic pathways and potential interactions within biological systems (Zmijewski et al., 2006).

Molecular Structure Analysis

Research on N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides provided insights into the existence of two gauche conformers, revealing significant details about the molecular structure and conformational preferences. This analysis is vital for understanding how molecular conformation influences biological activity and interaction with biological targets (Olivato et al., 2009).

Pharmacological Applications

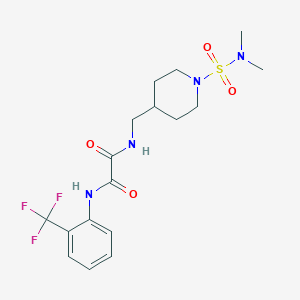

Novel fluorinated derivatives of broad-spectrum MMP inhibitors based on N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide structures were explored as tools for molecular imaging of activated MMPs with PET. This research direction indicates the compound's relevance in developing diagnostic tools and therapeutic agents targeting matrix metalloproteinases involved in pathological processes (Wagner et al., 2007).

Antitumor and Antiproliferative Agents

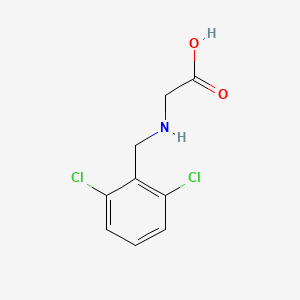

Studies on sulfonamide-focused libraries evaluated compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, for their antitumor capabilities. These compounds have been identified as potent cell cycle inhibitors, illuminating essential pharmacophore structures and drug-sensitive cellular pathways, which further underscores the potential therapeutic applications of related compounds (Owa et al., 2002).

Wirkmechanismus

Target of Action

The primary target of this compound is the GPR41 receptor . GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor that is activated by short-chain fatty acids. It plays a crucial role in energy homeostasis and regulation of the immune response.

Mode of Action

The compound interacts with the GPR41 receptor, exhibiting a higher affinity than its precursor molecule, 4-hydroxy-3-methoxycinnamic acid (HMCA) . The activation of this receptor stimulates lipid metabolism pathways, playing a vital role in anti-obesity effects and improving hepatic steatosis .

Biochemical Pathways

Upon activation of the GPR41 receptor, the compound influences lipid metabolism pathways. This leads to the breakdown of lipids, which can help in reducing obesity and improving conditions like hepatic steatosis .

Pharmacokinetics

It is known that it is a metabolite produced by gut microbiota through the transformation of hmca , a widely distributed hydroxycinnamic acid derivative found in plants

Result of Action

The activation of the GPR41 receptor by this compound leads to the stimulation of lipid metabolism pathways. This results in anti-obesity effects and improvements in conditions like hepatic steatosis . It has also been associated with various beneficial effects in animal models and human studies, such as anti-diabetic properties, anti-cancer activity, and cognitive function improvement .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and composition of gut microbiota, which produce this compound from HMCA, can significantly impact its availability and effects Other factors such as diet, lifestyle, and individual health status may also play a role

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5S/c1-20(23,14-16-8-10-17(26-2)11-9-16)15-21-19(22)12-13-27(24,25)18-6-4-3-5-7-18/h3-11,23H,12-15H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQMWCUFQNIJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2838457.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2838458.png)

![N-cyclopentyl-8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2838461.png)

![N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2838466.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2838469.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2838472.png)

![N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2838476.png)

![2-methoxy-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2838480.png)